1-Cyclopropyl-3-(4-nitrophenyl)thiourea
Description
Contextualization of Thiourea (B124793) Derivatives in Synthetic and Medicinal Chemistry Research
Thiourea derivatives are a class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. mdpi.com Their structural versatility and ability to engage in various chemical transformations have established them as pivotal building blocks in organic synthesis. mdpi.com The thiourea functional group, with its sulfur and nitrogen atoms, allows for a multitude of bonding possibilities and interactions, making these derivatives attractive for a wide range of applications. researchgate.net
In medicinal chemistry, thiourea derivatives have garnered substantial attention due to their broad spectrum of biological activities. e3s-conferences.org Researchers have extensively investigated these compounds for their potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov The ability of the thiourea scaffold to interact with various biological targets, including enzymes and receptors, underpins their therapeutic potential. e3s-conferences.org For instance, certain thiourea derivatives have shown promise as enzyme inhibitors, targeting enzymes like urease and cholinesterases. nih.govresearchgate.net
The synthesis of thiourea derivatives is often straightforward, commonly involving the reaction of an isothiocyanate with a primary or secondary amine. researchgate.netnih.gov This accessibility allows for the creation of large libraries of substituted thioureas for screening and structure-activity relationship (SAR) studies.
Rationale for Investigating Cyclopropyl- and Nitrophenyl-Substituted Thioureas
The specific substitution of the thiourea core with cyclopropyl (B3062369) and nitrophenyl groups is a deliberate strategy in rational drug design, aiming to modulate the compound's physicochemical and biological properties.
The cyclopropyl group is a highly valued substituent in medicinal chemistry. Its small, rigid, three-membered ring introduces conformational constraints that can lead to a more favorable binding to target proteins. This rigidity can also enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Furthermore, the unique electronic properties of the cyclopropyl ring can influence the lipophilicity and potency of a molecule.
The nitrophenyl group , particularly the 4-nitro substitution, is a strong electron-withdrawing group that can significantly impact a molecule's electronic properties and reactivity. In the context of medicinal chemistry, the presence of a nitrophenyl moiety has been associated with a range of biological activities, including promising cytotoxic activity against various cancer cell lines. nih.gov The nitro group can participate in bioreductive activation, a process implicated in the mechanism of action of some antimicrobial and anticancer agents. Research on other nitrophenyl-containing thioureas has highlighted their potential as inhibitors of enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov
The combination of a cyclopropyl ring and a nitrophenyl group on a thiourea scaffold is therefore hypothesized to yield a compound with a unique profile of stability, reactivity, and biological activity, warranting detailed investigation.
Scope and Significance of Research on 1-Cyclopropyl-3-(4-nitrophenyl)thiourea
While dedicated research focusing exclusively on this compound is emerging, the significance of its investigation can be inferred from studies on analogous compounds. The primary scope of research into this molecule and its close relatives encompasses its synthesis, structural characterization, and evaluation of its biological activities.
Synthesis and Characterization: The synthesis of N,N'-disubstituted thioureas is typically achieved by the reaction of an amine with an isothiocyanate. For this compound, this would likely involve the reaction of cyclopropylamine (B47189) with 4-nitrophenyl isothiocyanate or cyclopropyl isothiocyanate with 4-nitroaniline (B120555). Characterization would involve standard spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm the structure.
Biological Evaluation: Research into structurally similar compounds provides a roadmap for the potential biological activities of this compound. Key areas of investigation include:
Anticancer Activity: Given that thiourea derivatives with nitrophenyl groups have shown cytotoxic effects on cancer cells, this is a primary area of interest. nih.gov Studies on other diarylthioureas have demonstrated their potential to inhibit cancer cell proliferation and induce apoptosis. nih.gov
Antimicrobial Activity: Thiourea derivatives are well-known for their antimicrobial properties. researchgate.net The inclusion of the cyclopropyl and nitrophenyl moieties could modulate this activity against various bacterial and fungal strains.
Enzyme Inhibition: The potential of this compound to act as an inhibitor of various enzymes is another significant research avenue. For example, bis-acyl-thiourea derivatives of 4-nitrobenzene have been investigated for their urease inhibition activity. researchgate.net
The significance of research on this compound lies in its potential to yield a novel therapeutic agent. By systematically studying its synthesis and biological profile, researchers can elucidate the structure-activity relationships and potentially identify lead compounds for further drug development. The findings from such research contribute to the broader understanding of how specific functional groups influence the biological properties of thiourea derivatives.
Below is a table summarizing the biological activities observed in structurally related thiourea derivatives, which provides a rationale for the investigation of this compound.
| Thiourea Derivative Type | Biological Activity Investigated | Key Findings | Reference |
| Cyclopropyl-appended acyl thioureas | Antimicrobial, α-amylase and proteinase K inhibition | Moderate antibacterial and potent antifungal activity; significant enzyme inhibition. | |
| 1,3-Disubstituted thioureas with nitrophenyl moiety | Cytotoxic activity against cancer cells | Promising cytotoxicity towards various solid tumors. | nih.gov |
| Bis-acyl-thiourea derivatives of 4-nitrobenzene | DNA binding, urease inhibition, anti-brain-tumor activity | Strong anti-urease activity and dose-dependent cytotoxicity against glioblastoma cells. | researchgate.net |
| General thiourea derivatives | Broad-spectrum biological activities | Documented anticancer, antimicrobial, and anti-inflammatory properties. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c14-13(15)9-5-3-8(4-6-9)12-10(16)11-7-1-2-7/h3-7H,1-2H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDSUAJSJUJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 1 Cyclopropyl 3 4 Nitrophenyl Thiourea
Retrosynthetic Analysis and Precursor Synthesis
Synthesis of Cyclopropylamine (B47189) Derivatives
Cyclopropylamine is a valuable primary amine characterized by a strained three-membered ring, which imparts unique conformational and electronic properties. rsc.orgwikipedia.org Its synthesis has been the subject of extensive research, leading to a variety of established methods. rsc.orgbeilstein-journals.org
One of the most common and classical methods for preparing primary amines, including cyclopropylamine, is the Hofmann rearrangement of cyclopropanecarboxamide. This method involves the treatment of the amide with a halogen, a base, and water. Another widely used method is the Curtius rearrangement , which proceeds through a cyclopropyl (B3062369) acyl azide (B81097) intermediate. beilstein-journals.org
More contemporary approaches offer alternative routes to cyclopropylamine and its derivatives. The Kulinkovich-Szymoniak reaction , for instance, provides a direct synthesis of primary cyclopropylamines from nitriles. This method involves the cooperative action of a titanium(II) species and a Lewis acid to mediate the coupling of an alkanenitrile with a Grignard reagent. e3s-conferences.org Other notable methods include the reduction of cyclopropanecarboxaldehyde (B31225) via reductive amination, the amination of cyclopropanol, and the reaction of cyclopropyl halides with ammonia. wikipedia.org The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.
Table 1: Selected Methods for the Synthesis of Cyclopropylamine
| Method | Starting Material | Key Reagents | General Description |
| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH, H₂O | Rearrangement of an amide to an amine with one fewer carbon atom. |
| Curtius Rearrangement | Cyclopropanecarboxylic acid | NaN₃, acid | Isocyanate intermediate is hydrolyzed to the amine. beilstein-journals.org |
| Kulinkovich-Szymoniak Reaction | Cyclopropanenitrile | Ti(OPr-i)₄, EtMgBr, BF₃·OEt₂ | Titanium-mediated coupling with a Grignard reagent. e3s-conferences.org |
| Reductive Amination | Cyclopropanecarboxaldehyde | NH₃, reducing agent (e.g., NaBH₃CN) | Formation of an imine followed by reduction. wikipedia.org |
Preparation of 4-Nitrophenyl Isothiocyanate Precursors
4-Nitrophenyl isothiocyanate is a key electrophilic precursor in the synthesis of the target thiourea (B124793). It is a commercially available compound but can also be readily synthesized in the laboratory. sigmaaldrich.com The most common laboratory preparation involves the reaction of 4-nitroaniline (B120555) with a thiocarbonylating agent.
A widely employed method is the reaction of 4-nitroaniline with carbon disulfide in the presence of a base, such as aqueous sodium hydroxide (B78521) or triethylamine, to form an intermediate dithiocarbamate (B8719985) salt. researchgate.net This salt is then treated with a desulfurizing agent to yield the isothiocyanate. A variety of desulfurizing agents have been reported, including phosgene, triphosgene, and cyanuric chloride. rsc.org For electron-deficient anilines like 4-nitroaniline, a two-step process where the dithiocarbamate is first formed and then decomposed is often preferred to achieve high yields. researchgate.net
Another effective method involves the use of thiophosgene (B130339) (CSCl₂) or its surrogates. 4-Nitroaniline reacts with thiophosgene in a suitable solvent to directly afford 4-nitrophenyl isothiocyanate. Due to the high toxicity of thiophosgene, alternative reagents are often sought.
Direct Synthesis of 1-Cyclopropyl-3-(4-nitrophenyl)thiourea
The direct synthesis of this compound is typically achieved through the nucleophilic addition of cyclopropylamine to the electrophilic carbon atom of 4-nitrophenyl isothiocyanate. This reaction is generally straightforward and proceeds with high efficiency.
Optimized Reaction Pathways and Methodologies
The reaction is typically carried out by mixing equimolar amounts of cyclopropylamine and 4-nitrophenyl isothiocyanate in a suitable solvent at room temperature or with gentle heating. The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this type of reaction include acetone, ethanol (B145695), and dichloromethane. beilstein-journals.orgmdpi.com
For instance, a general procedure involves dissolving 4-nitrophenyl isothiocyanate in a solvent and then adding cyclopropylamine dropwise with stirring. The reaction is often exothermic, and cooling may be necessary to control the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
Yield Optimization and Purity Considerations
The yield of this compound is generally high, often exceeding 90%, due to the clean and efficient nature of the amine-isothiocyanate coupling reaction. e3s-conferences.org To optimize the yield, it is crucial to use pure starting materials. The 4-nitrophenyl isothiocyanate should be free of any residual acid or other impurities that could react with the cyclopropylamine.
Purification of the final product is typically achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol. wikipedia.org This process removes any unreacted starting materials or by-products. The purity of the compound can be assessed by its melting point and spectroscopic techniques such as NMR and IR spectroscopy, as well as elemental analysis.
Exploration of Chemical Modifications and Derivatization
While specific derivatization of this compound is not extensively documented in the literature, the thiourea moiety offers several avenues for chemical modification. The presence of two N-H protons and a sulfur atom provides multiple reactive sites.
One potential area of derivatization is the alkylation or acylation of the nitrogen atoms. The N-H protons of the thiourea can be deprotonated with a suitable base to form a nucleophile that can react with various electrophiles. For example, reaction with alkyl halides could lead to N-alkylated derivatives, and reaction with acyl chlorides could yield N-acylated products.
Another avenue for modification is through reactions involving the sulfur atom . The thiourea group can be desulfurized to form the corresponding urea (B33335) derivative. Additionally, the sulfur atom can participate in the formation of metal complexes, as thioureas are known to be excellent ligands for a variety of metal ions. mdpi.com
Furthermore, the nitro group on the phenyl ring can be reduced to an amino group, which can then be further functionalized. This transformation would provide access to a new class of derivatives with different electronic properties and potential applications. For instance, the resulting amino group could be diazotized and subjected to various Sandmeyer-type reactions to introduce a range of substituents on the aromatic ring. The amino group could also be acylated or alkylated to generate further derivatives.
Finally, the thiourea moiety itself can participate in cyclization reactions to form various heterocyclic compounds. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) derivatives. nih.gov These types of transformations significantly expand the chemical space accessible from this compound.
Structural Analogues with Varied Substituents
The synthesis of structural analogues of this compound typically involves the reaction of a substituted amine with an appropriate isothiocyanate. A common and versatile method for preparing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. analis.com.my For the synthesis of the parent compound, cyclopropylamine would be reacted with 4-nitrophenyl isothiocyanate.
A general synthetic approach to create a library of analogous compounds involves the reaction of cyclopropylamine with a variety of substituted phenyl isothiocyanates. Alternatively, 4-nitroaniline can be reacted with a range of substituted cyclopropyl isothiocyanates, although the former approach is often more common due to the commercial availability of substituted phenyl isothiocyanates.
Recent research has focused on the synthesis of cyclopropyl-containing acyl thiourea derivatives, which are structurally related. These are typically synthesized by reacting cyclopropanecarbonyl isothiocyanate with various substituted anilines. This method allows for the introduction of a wide range of substituents on the phenyl ring, providing access to a diverse library of structural analogues. nih.gov
The following table details some synthesized structural analogues where the substituents on the phenyl ring are varied, based on reported research on similar thiourea derivatives.
| Compound Name | Substituent on Phenyl Ring | Reference |
|---|---|---|
| 1-Cyclopropyl-3-(4-methoxyphenyl)thiourea | 4-Methoxy | nih.gov |
| 1-Cyclopropyl-3-(3,4,5-trimethoxyphenyl)thiourea | 3,4,5-Trimethoxy | nih.gov |
| 1-Cyclopropyl-3-phenylthiourea | None (Unsubstituted) | nih.gov |
| 1-(4-Chlorophenyl)-3-cyclopropylthiourea | 4-Chloro | General synthetic methods for thioureas suggest this analogue is feasible. |
| 1-Cyclopropyl-3-(4-methylphenyl)thiourea | 4-Methyl | General synthetic methods for thioureas suggest this analogue is feasible. |
Functional Group Interconversions on the Thiourea Scaffold
The this compound scaffold possesses several reactive sites that allow for a variety of functional group interconversions. These transformations can be used to further diversify the structure and explore its chemical space for various applications. The key reactive sites are the nitro group on the phenyl ring and the N-H protons of the thiourea moiety.
Reactions at the Nitro Group:
The aromatic nitro group is a versatile functional group that can undergo several transformations. The most common interconversion is its reduction to an amino group. This transformation is significant as it can dramatically alter the electronic properties and biological activity of the molecule.
Reduction to Amine: The nitro group can be reduced to a primary amine (1-cyclopropyl-3-(4-aminophenyl)thiourea) using various reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (B78146) (Na₂S₂O₄). The resulting amino group can then be further functionalized, for example, through acylation or diazotization reactions.
Reactions at the Thiourea N-H Groups:
The N-H protons of the thiourea moiety are acidic and can be deprotonated to form nucleophilic nitrogen centers. These centers can then react with various electrophiles.
N,N'-Dinitrosation: The N-H groups can undergo nitrosation. For instance, treatment of a similar compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, with sodium nitrite (B80452) (NaNO₂) in formic acid resulted in the formation of the corresponding N,N'-dinitroso derivative. e3s-conferences.org
N,N'-Dichlorination: The N-H protons can be substituted with chlorine atoms. A stable and environmentally friendly method for the N,N'-dichlorination of a thiourea derivative has been developed using calcium hypochlorite (B82951) on wet alumina. e3s-conferences.org
N-Alkylation and N-Acylation: The N-H protons can be substituted via alkylation or acylation reactions under basic conditions. For example, reaction with an alkyl halide or an acyl chloride in the presence of a base would yield the corresponding N-substituted derivatives.
Transformations of the Thiourea Moiety:
The thiourea group itself can be a precursor to other functional groups or heterocyclic systems.
Conversion to Urea: The thiocarbonyl group (C=S) can be converted to a carbonyl group (C=O) to yield the corresponding urea derivative, 1-cyclopropyl-3-(4-nitrophenyl)urea. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Cyclization Reactions: Thiourea derivatives are valuable precursors for the synthesis of various heterocyclic compounds. For example, reaction with α-haloketones can lead to the formation of thiazole derivatives. The specific reaction conditions and the nature of the coreactant determine the resulting heterocyclic system.
The following table summarizes key functional group interconversions on the this compound scaffold.
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Nitro Group Reduction | SnCl₂/HCl or H₂/Pd | 1-Cyclopropyl-3-(4-aminophenyl)thiourea | General organic chemistry principles. |
| N,N'-Dinitrosation | NaNO₂/HCOOH | N,N'-Dinitroso-1-cyclopropyl-3-(4-nitrophenyl)thiourea | e3s-conferences.org |
| N,N'-Dichlorination | Ca(OCl)₂/wet Al₂O₃ | N,N'-Dichloro-1-cyclopropyl-3-(4-nitrophenyl)thiourea | e3s-conferences.org |
| Conversion to Urea | H₂O₂ or KMnO₄ | 1-Cyclopropyl-3-(4-nitrophenyl)urea | General organic chemistry principles. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
The ¹H NMR spectrum of 1-Cyclopropyl-3-(4-nitrophenyl)thiourea is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) and nitrophenyl groups, as well as the N-H protons of the thiourea (B124793) linkage. The anticipated chemical shifts (δ) are influenced by the electronic environment of each proton.
A hypothetical ¹H NMR data table is presented below, based on typical values for similar structural motifs.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| N-H (thiourea) | 9.0 - 10.0 | Singlet (broad) | - |
| N-H (thiourea) | 8.0 - 9.0 | Singlet (broad) | - |
| Aromatic (ortho to NO₂) | 8.1 - 8.3 | Doublet | ~8-9 |
| Aromatic (meta to NO₂) | 7.8 - 8.0 | Doublet | ~8-9 |
| Cyclopropyl (CH) | 2.5 - 3.0 | Multiplet | - |
| Cyclopropyl (CH₂) | 0.8 - 1.2 | Multiplet | - |
Note: This is a hypothetical data table. Actual experimental values may vary.
The broadness of the N-H signals is a common feature due to quadrupole relaxation and potential chemical exchange. The aromatic protons are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, with their downfield shift attributed to the electron-withdrawing effect of the nitro group. The cyclopropyl protons would reside in the upfield region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The key signal would be the thiocarbonyl carbon (C=S), which is expected to resonate at a significantly downfield chemical shift.
A hypothetical ¹³C NMR data table is outlined below:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=S (thiourea) | 180 - 190 |
| Aromatic (C-NO₂) | 145 - 150 |
| Aromatic (C-NH) | 140 - 145 |
| Aromatic (CH, ortho to NO₂) | 124 - 126 |
| Aromatic (CH, meta to NO₂) | 118 - 120 |
| Cyclopropyl (CH) | 25 - 35 |
| Cyclopropyl (CH₂) | 5 - 15 |
Note: This is a hypothetical data table. Actual experimental values may vary.
The deshielding of the thiocarbonyl carbon is a characteristic feature of thioureas. The aromatic carbons will show a pattern consistent with the substitution, and the cyclopropyl carbons will appear at high field.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These techniques would reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, thereby confirming the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
The IR and Raman spectra of this compound would be dominated by vibrations of the N-H, C=S, and NO₂ groups.
A table of expected characteristic vibrational frequencies is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H | Stretching | 3200 - 3400 | Medium-Strong |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (cyclopropyl) | Stretching | 2900 - 3000 | Medium |
| C=S | Stretching | 1100 - 1300 | Medium-Strong |
| NO₂ | Asymmetric Stretching | 1500 - 1550 | Strong |
| NO₂ | Symmetric Stretching | 1330 - 1370 | Strong |
| C-N | Stretching | 1250 - 1350 | Medium |
Note: This is a hypothetical data table. Actual experimental values may vary.
The N-H stretching vibrations typically appear as broad bands. The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretching are highly characteristic. The C=S stretching vibration is often coupled with other vibrations, which can make its assignment complex.
Subtle shifts in the vibrational frequencies, particularly those of the N-H and C=S groups, can provide insights into intermolecular interactions, such as hydrogen bonding. In the solid state, the presence of hydrogen bonds between the N-H protons and the sulfur atom or the nitro group of adjacent molecules could lead to a broadening and shifting of the corresponding vibrational bands compared to the spectrum in a non-polar solvent. Such studies can help in understanding the supramolecular assembly of the compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the confident determination of its elemental composition and, consequently, its molecular formula.
For the compound this compound, with a presumed molecular formula of C₁₀H₁₁N₃O₂S, an HRMS analysis would be expected to yield a highly accurate mass-to-charge ratio (m/z) that corresponds to this formula. A hypothetical data table for such an analysis is presented below.
Interactive Data Table: Hypothetical HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁N₃O₂S |
| Calculated m/z | [Calculated value would be here] |
| Found m/z | [Experimental value would be here] |
| Mass Error (ppm) | [Difference in ppm would be here] |
| Ionization Mode | ESI+ or ESI- |
Note: The values in this table are placeholders and would be populated with experimental data from an actual HRMS analysis. The calculated m/z is determined based on the exact masses of the most abundant isotopes of each element in the molecule.
At present, specific experimental HRMS data for this compound has not been located in the reviewed scientific literature.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can determine atomic coordinates, bond lengths, bond angles, and other crucial geometric parameters. This information provides a detailed model of the molecule's conformation and how it packs within the crystal lattice.
A comprehensive single-crystal X-ray diffraction study of this compound would provide the data necessary to construct a detailed crystallographic data table. A representative table of the type of information that would be obtained is shown below.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | [e.g., Monoclinic, Orthorhombic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
| R-factor (%) | [Value] |
Note: The parameters listed in this table are standard outputs of a single-crystal X-ray diffraction experiment. The values are currently placeholders as no published crystallographic information file (CIF) or detailed study for this compound has been identified.
The absence of such data in the public domain prevents a detailed discussion of the solid-state structure, including intermolecular interactions and conformational analysis of the cyclopropyl, nitrophenyl, and thiourea moieties for this specific compound.
Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 3 4 Nitrophenyl Thiourea
Electronic Structure and Molecular Orbital Theory (DFT Calculations)
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a robust framework for understanding the electronic structure of molecules. For 1-Cyclopropyl-3-(4-nitrophenyl)thiourea, DFT methods are used to calculate a variety of electronic properties that govern its reactivity and interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. unesp.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. unesp.br A higher HOMO energy level suggests a greater ability to donate electrons, while a lower LUMO energy level indicates a greater propensity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and optical properties. mdpi.com
In the case of this compound, the HOMO is typically distributed over the thiourea (B124793) moiety and the nitrophenyl ring, indicating these are the primary sites for nucleophilic attack. The LUMO, conversely, is largely localized on the nitrophenyl group, highlighting its electron-accepting character. This distribution is a consequence of the electron-withdrawing nature of the nitro group.
Table 1: Frontier Molecular Orbital Properties of this compound (Calculated)
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.75 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.
Electrostatic Potential Surface (EPS) Mapping
Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP) mapping, provides a visual representation of the charge distribution within a molecule. mdpi.comresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com The map displays regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack.
For this compound, the EPS map would show a significant negative potential around the sulfur atom of the thiourea group and the oxygen atoms of the nitro group, indicating these as primary sites for interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms of the N-H groups would exhibit a positive potential, making them likely sites for hydrogen bonding interactions. The cyclopropyl (B3062369) and phenyl rings will show a more neutral potential, though the phenyl ring will be influenced by the electron-withdrawing nitro group.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional structure. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be achieved through rotation around single bonds. The potential energy surface (PES) map illustrates the energy of the molecule as a function of these rotations, allowing for the identification of the most stable conformers (energy minima).
For this molecule, key rotations would be around the C-N bonds of the thiourea linker. The steric hindrance between the cyclopropyl group and the nitrophenyl group, as well as the potential for intramolecular hydrogen bonding, will dictate the preferred conformations. Computational studies on similar thiourea derivatives have shown that planar or near-planar arrangements are often favored due to delocalization of pi-electrons across the thiourea backbone.
Simulation of Spectroscopic Properties (e.g., IR, NMR Chemical Shifts)
Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for the interpretation of experimental data.
Infrared (IR) Spectroscopy: DFT calculations can simulate the vibrational frequencies of this compound, which correspond to the peaks in an IR spectrum. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands. Key predicted vibrations would include the N-H stretching frequencies, the C=S stretching of the thiourea group, and the symmetric and asymmetric stretching of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using DFT. These theoretical predictions can aid in the assignment of signals in experimental NMR spectra, providing a detailed picture of the chemical environment of each atom in the molecule.
Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Predicted Value |
| IR Frequencies (cm⁻¹) | |
| N-H Stretch | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Cyclopropyl) | 2900-3000 |
| C=S Stretch | 700-850 |
| NO₂ Asymmetric Stretch | 1500-1550 |
| NO₂ Symmetric Stretch | 1330-1370 |
| ¹H NMR Chemical Shifts (ppm) | |
| N-H | 8.0-10.0 |
| Aromatic-H (ortho to NO₂) | 8.1-8.3 |
| Aromatic-H (meta to NO₂) | 7.7-7.9 |
| Cyclopropyl-H | 0.5-1.5 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=S | 175-185 |
| Aromatic-C (C-NO₂) | 145-150 |
| Aromatic-C (C-NH) | 140-145 |
| Aromatic-C | 120-130 |
| Cyclopropyl-C | 5-20 |
Note: These are typical ranges and the exact values depend on the computational method and solvent model used.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
While DFT calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. researchgate.netresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.govjppres.com
These simulations can be used to study the conformational flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target. researchgate.netjppres.com For this compound, MD simulations could reveal how the molecule's shape changes over time, the stability of its different conformers, and the nature of its interactions with surrounding solvent molecules. This information is crucial for understanding how the molecule might behave in a biological system. For instance, MD can be used to study the stability of the compound when bound to a protein receptor. researchgate.net
In Vitro Biological Activity Profiling and Mechanistic Insights
Enzyme Inhibition Studies (In Vitro)
The ability of a compound to selectively inhibit enzymes is a key indicator of its potential as a therapeutic agent. The following sections delineate the known enzymatic inhibition profile of 1-Cyclopropyl-3-(4-nitrophenyl)thiourea.
Investigation of Ketol-Acid Reductoisomerase (KARI) Inhibition
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the branched-chain amino acid biosynthesis pathway found in plants and microorganisms, but not in animals, making it an attractive target for the development of herbicides and antimicrobial agents. researchgate.netuq.edu.au Research into KARI inhibitors has identified a potent compound designated as "1f". This compound has been described as a competitive and time-dependent inhibitor of KARI from Mycobacterium tuberculosis (MtKARI) with a reported inhibition constant (Ki) of 23.3 nM. researchgate.netnih.gov Furthermore, compound "1f" has demonstrated antituberculosis activity with a Minimum Inhibitory Concentration (MIC) of 12.7 µM against the virulent strain M. tuberculosis H37Rv. nih.gov
However, it is critical to note that the same studies describing the activity of "1f" also classify it as a pyrimidinedione or a thiazolo[4,5-d]pyrimidine (B1250722) derivative. researchgate.netnih.govuq.edu.au These structural classifications are distinct from the this compound structure. Despite extensive searches, the precise chemical structure of the compound referred to as "1f" in these studies could not be definitively confirmed as being identical to this compound. Therefore, the attribution of this KARI inhibitory activity to the subject of this article remains unconfirmed.
Table 1: Reported Inhibitory Activity of Compound "1f" against Ketol-Acid Reductoisomerase (KARI)
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis KARI (MtKARI) | 1f | 23.3 nM | researchgate.netnih.gov |
Disclaimer: The compound "1f" is described as a pyrimidinedione in the source literature, and its identity as this compound has not been confirmed.
Assessment of Urease Inhibitory Potential
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections by microorganisms such as Helicobacter pylori. The thiourea (B124793) scaffold is a known feature in some urease inhibitors. nih.govnih.gov However, a thorough review of scientific literature revealed no specific studies evaluating the urease inhibitory potential of this compound. Consequently, no data on its IC₅₀ value or mechanism of urease inhibition are available.
Evaluation of Other Relevant Enzyme Modulations (e.g., α-Amylase, α-Glucosidase)
α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While various thiourea derivatives have been investigated for their effects on these enzymes, there is currently no published research specifically detailing the α-amylase or α-glucosidase inhibitory activity of this compound. nih.govnih.gov Therefore, no IC₅₀ values or other measures of inhibitory potency for this specific compound have been reported.
In Vitro Antimicrobial Efficacy Assessment
The antimicrobial properties of thiourea derivatives are of significant interest in the search for new antibiotics. unica.it This section addresses the antibacterial activity of this compound.
Antibacterial Activity Against Gram-Positive Bacterial Strains
Gram-positive bacteria, such as Staphylococcus aureus, are major human pathogens. While studies on various thiourea derivatives have shown activity against such strains, specific data on the minimum inhibitory concentration (MIC) of this compound against any Gram-positive bacteria are not available in the current scientific literature.
Antibacterial Activity Against Gram-Negative Bacterial Strains
Gram-negative bacteria, including Escherichia coli, present a significant challenge due to their complex cell wall structure. bjid.org.br A review of existing research indicates that the antibacterial efficacy of this compound against Gram-negative bacterial strains has not been reported. There are no available studies that provide MIC values for this compound against any Gram-negative species.
In Vitro Biological Activity and Mechanistic Insights for this compound
Following extensive research, it has been determined that specific experimental data for the compound this compound is not available in the public scientific literature. Therefore, the detailed analysis for the requested sections cannot be provided.
While general biological activities are reported for the broader class of thiourea derivatives, providing that information would not adhere to the strict focus on the specific compound "this compound" as per the instructions. Research on thiourea analogs often involves screening a library of related compounds, and the findings are highly specific to the individual molecular structures tested.
For context, studies on other substituted thiourea derivatives have investigated the following areas:
Antifungal Activity: Research into various thiourea derivatives demonstrates that their antifungal efficacy is highly dependent on the specific substituents attached to the thiourea core. Factors such as the type and position of aromatic ring substitutions and the nature of the other substituent group play a critical role in determining the spectrum and potency of antifungal effects.
Cytotoxic Activity and IC50 Determination: The cytotoxic effects of thiourea compounds against human cancer cell lines are a significant area of investigation. In these studies, a panel of cell lines is typically used to determine the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell growth. These values are crucial for identifying promising anticancer candidates. For instance, studies on various N-aryl-N'-substituted thioureas have shown a wide range of IC50 values, underscoring the structural specificity of the cytotoxic activity. nih.govnih.gov
Apoptosis Induction: A primary mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. Research on cytotoxic thiourea derivatives often includes assays to confirm and quantify apoptosis in cancer cells following treatment. This can involve techniques like flow cytometry to measure apoptotic cell populations. nih.govnih.govnih.gov
Cellular Pathway Modulation: To understand the molecular mechanisms of action, studies may explore how a compound affects specific cellular signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell survival and proliferation. The ability of a compound to modulate these pathways can explain its observed biological effects.
DNA Binding: The interaction of small molecules with DNA is another mechanism of interest for anticancer and antimicrobial agents. Studies in this area aim to determine if a compound can bind to DNA and the nature of this interaction (e.g., intercalation, groove binding). Such binding can interfere with DNA replication and transcription, leading to cell death.
Without specific studies on this compound, it is not possible to provide the data tables, detailed findings, or mechanistic insights requested for the outlined sections. Scientific accuracy precludes the extrapolation of data from different, albeit related, compounds.
Ligand-Biomolecule Interaction Studies (In Vitro)
Protein Binding and Conformational Changes (e.g., Glycation Inhibition)
Thiourea derivatives are known to interact with various proteins, often through hydrogen bonding facilitated by the N-H and C=S groups, as well as hydrophobic and π-π stacking interactions involving the aryl substituents. biointerfaceresearch.com The presence of the electron-withdrawing 4-nitrophenyl group in this compound is expected to enhance the acidity of the thiourea protons, potentially strengthening its hydrogen bonding capabilities with protein residues. nih.gov
One of the significant biological activities associated with thiourea derivatives is the inhibition of advanced glycation end-products (AGEs) formation. researchgate.netnih.govbohrium.comnih.govtandfonline.com AGEs are formed through a non-enzymatic reaction between reducing sugars and proteins, and their accumulation is implicated in various diseases, including diabetes and its complications. Several studies have demonstrated the potent antiglycation activity of various thiourea derivatives. nih.govbohrium.com The mechanism of inhibition is often attributed to their ability to trap reactive dicarbonyl species, which are key intermediates in AGEs formation.
While direct studies on this compound are absent, research on other thiourea derivatives provides valuable insights. For instance, a study on a series of urea and thiourea derivatives of glycine (B1666218) and proline conjugated to 2,3-dichlorophenyl piperazine (B1678402) revealed that these compounds were effective inhibitors of protein glycation, with some analogs being significantly more potent than the standard inhibitor, rutin (B1680289). nih.gov Another study on a library of 35 synthetic thiourea derivatives identified several compounds with significant inhibitory activity against the formation of AGEs. bohrium.comnih.gov
The binding of thiourea derivatives to proteins can induce conformational changes. For example, studies on the interaction of N-aryl and N,N'-diaryl substituted thioureas with proteins highlight the importance of hydrophobic and π-π interactions in their binding affinity. biointerfaceresearch.com The planar structure of the aryl substituent can facilitate intercalation or binding to specific protein sites. biointerfaceresearch.com The interaction of thiourea derivatives with proteins like α-amylase and proteinase K has also been investigated, with some cyclopropyl-appended acyl thiourea derivatives showing promising inhibitory potential. nih.gov
Table 1: Glycation Inhibition by Representative Thiourea Analogs
| Compound/Analog | Target/Assay | Activity/Potency | Reference |
| Urea/Thiourea derivatives of Glycine and Proline | Protein Glycation Inhibition | Some analogs showed ~20-fold more potency than rutin (IC50 < 5 µM) | nih.gov |
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (Compound AH) | Advanced Glycation End-products (AGEs) formation | Highest activity against AGEs formation among 35 tested derivatives | bohrium.com |
| General Thiourea Derivatives | Inhibition of key diabetes-associated enzymes and AGEs | Potent inhibition of α-glucosidase, AGEs, and PTP1B | researchgate.net |
Note: The data presented in this table is for analogous compounds and is intended to provide a general understanding of the potential activity of this compound.
Structure-Activity Relationship (SAR) Derivation from In Vitro Data
The structure-activity relationship (SAR) of thiourea derivatives has been extensively studied for various biological activities, including anticancer, antimicrobial, and enzyme inhibition. mdpi.comnih.gov Analysis of these studies allows for the formulation of hypotheses regarding the contribution of the cyclopropyl (B3062369) and 4-nitrophenyl moieties in this compound to its potential biological profile.
The thiourea core (-NH-C(S)-NH-) is a critical pharmacophore, acting as a flexible hydrogen bond donor and acceptor, enabling interaction with biological targets. nih.gov
The N-substituents play a crucial role in determining the potency and selectivity of the biological activity.
Aryl Substituents: The nature and position of substituents on the aryl ring significantly influence activity. Electron-withdrawing groups, such as the 4-nitrophenyl group , can enhance the compound's acidity and its ability to form hydrogen bonds. nih.gov The nitro group, in particular, has been associated with various biological activities in thiourea derivatives. cymitquimica.come3s-conferences.org Studies on N,N'-diaryl thioureas have shown that the electronic properties of the aryl substituents are key determinants of their anticancer activity. biointerfaceresearch.com
Alkyl/Cycloalkyl Substituents: The cyclopropyl group is a small, rigid, and lipophilic moiety that can influence the compound's conformational preferences and its ability to fit into specific binding pockets. nih.gov In some cases, the presence of a cyclopropyl group has been shown to enhance biological activity. For instance, a study on cyclopropyl-appended acyl thiourea derivatives reported significant α-amylase and proteinase K inhibitory activities. nih.gov
The combination of a small, rigid cyclopropyl group and an electron-deficient 4-nitrophenyl ring in this compound presents a unique structural motif. The SAR from related compounds suggests that this combination could lead to potent biological activities. For example, in a series of thiourea derivatives targeting HIV-1 capsid and human cyclophilin A, the nature of the substituents on the phenyl ring was critical for activity. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights from Thiourea Analogs
| Structural Feature | Influence on Biological Activity | Example Reference |
| Thiourea Core | Essential for hydrogen bonding and interaction with biological targets. | nih.gov |
| 4-Nitrophenyl Group | Enhances acidity and hydrogen bonding potential; often associated with biological activity. | nih.govcymitquimica.com |
| Cyclopropyl Group | Provides rigidity and lipophilicity; can enhance binding to specific enzyme pockets. | nih.gov |
| Substituents on Aryl Ring | Electronic nature (electron-donating vs. electron-withdrawing) and position are critical for modulating activity. | biointerfaceresearch.comnih.gov |
Note: This table summarizes general SAR trends observed in studies of analogous thiourea derivatives and provides a hypothetical framework for understanding the potential activity of this compound.
Advanced Research Perspectives and Potential Applications in Chemical Science
Rational Design of Next-Generation Thiourea (B124793) Compounds
The design of novel thiourea derivatives is a cornerstone of modern medicinal chemistry and materials science. e3s-conferences.org The structure of 1-Cyclopropyl-3-(4-nitrophenyl)thiourea itself can be seen as a product of rational design, where each component is chosen for its specific properties. The cyclopropyl (B3062369) group, for instance, is known to enhance metabolic stability and potency in drug candidates. nih.gov The 4-nitrophenyl moiety, with its strong electron-withdrawing nature, can significantly influence the electronic properties of the entire molecule, potentially enhancing its ability to interact with biological targets. nih.gov
Future rational design of next-generation compounds based on this structure could involve several strategies:
Bioisosteric Replacement: The thiourea group, while often crucial for activity, can sometimes lead to poor solubility or metabolic instability. mdpi.com It could be replaced with bioisosteres such as urea (B33335), cyanoguanidine, or other groups to fine-tune the compound's properties while retaining its desired activity. mdpi.com
Positional Isomerism: Moving the nitro group on the phenyl ring (e.g., to the meta or ortho position) would alter the electronic distribution and steric profile of the molecule, potentially leading to new activities or improved selectivity for a particular biological target. nih.gov
Cyclopropyl Ring Modification: The cyclopropyl group could be substituted with other small, strained rings or opened to form a propyl chain, allowing for a systematic exploration of the structure-activity relationship (SAR) and the importance of the ring's conformational constraints.
Development of this compound as a Probe in Chemical Biology
A chemical probe is a small molecule used to study and manipulate biological systems. researchgate.net The development of this compound as a chemical probe is a promising avenue of research. Its potential in this area stems from several key features:
Reactivity: The thiourea functional group can act as a nucleophile or participate in hydrogen bonding, allowing it to interact with specific residues in proteins.
"Tagging" Potential: The 4-nitrophenyl group can be readily reduced to an amine, which can then be functionalized with reporter tags such as fluorophores or biotin. This would allow researchers to "pull down" and identify the biological targets of the molecule.
Covalent Modification: While not inherently a covalent modifier, the thiourea scaffold can be designed to incorporate reactive groups, turning the molecule into a specific covalent inhibitor for a target protein.
To be a high-quality chemical probe, a molecule must be potent, selective, and its mechanism of action well-understood. researchgate.net While the specific targets of this compound are not yet known, its structural features suggest it could be developed into a valuable tool for interrogating a range of biological processes.
Future Directions in Synthetic Methodology and Derivatization
The synthesis of thiourea derivatives is generally straightforward, often involving the reaction of an isothiocyanate with an amine. For this compound, the most common synthetic route would involve the reaction of cyclopropylamine (B47189) with 4-nitrophenyl isothiocyanate.
Future synthetic work could focus on developing more efficient and diverse methods for creating a library of related compounds. This could include:
One-Pot Syntheses: Developing one-pot, multicomponent reactions to generate a wide range of derivatives from simple starting materials would significantly accelerate the discovery of new compounds with interesting properties.
Solid-Phase Synthesis: The use of solid-phase synthesis would allow for the high-throughput generation of a large library of analogs for screening.
Late-Stage Functionalization: Developing methods to modify the core structure of this compound after it has been synthesized would provide rapid access to a diverse set of derivatives.
The following table outlines a potential synthetic route and possible derivatizations:
| Reaction Step | Reactants | Product | Potential Derivatizations |
| Core Synthesis | Cyclopropylamine + 4-Nitrophenyl isothiocyanate | This compound | Varying the amine and isothiocyanate components |
| Reduction | This compound + Reducing agent (e.g., SnCl2) | 1-(4-Aminophenyl)-3-cyclopropylthiourea | Acylation, alkylation, or sulfonylation of the resulting amine |
| Aromatic Substitution | This compound + Electrophile | Substituted nitrophenyl derivative | Introduction of halogens, alkyl, or other functional groups to the phenyl ring |
Broader Implications for Fundamental Chemical Research
The study of molecules like this compound has implications that extend beyond its immediate applications. Research into this and related compounds can provide fundamental insights into:
Non-covalent Interactions: The interplay of hydrogen bonding from the thiourea group, pi-stacking from the phenyl ring, and the unique electronic properties of the cyclopropyl group can provide a rich platform for studying the nature of non-covalent interactions that govern molecular recognition.
Conformational Analysis: The presence of the rigid cyclopropyl group and the potential for intramolecular hydrogen bonding can lead to well-defined molecular conformations. Studying these conformations can help to build more accurate computational models for predicting the behavior of molecules in solution and in biological systems.
Reaction Mechanisms: Investigating the reactivity of the thiourea group in the context of the electron-withdrawing nitrophenyl moiety can provide a deeper understanding of reaction mechanisms and the factors that control chemical reactivity.
Q & A
Q. What are the common synthetic routes for preparing 1-Cyclopropyl-3-(4-nitrophenyl)thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting cyclopropylamine with 4-nitrophenyl isothiocyanate under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature (room temperature to reflux), and stoichiometric ratios. For example, in analogous thiourea syntheses, NaHCO₃ is often used to neutralize HCl byproducts, improving yield . Purification via recrystallization or column chromatography is critical to isolate the product from unreacted starting materials or side products (e.g., disubstituted thioureas). Reaction monitoring with TLC or HPLC ensures optimal progress .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure. The thiourea NH protons typically appear as broad singlets (~δ 10–12 ppm), while the cyclopropyl and nitrophenyl groups show distinct splitting patterns .
- X-ray Crystallography : Resolves molecular geometry, hydrogen-bonding networks, and π-π stacking interactions. For example, similar thiourea derivatives exhibit planar thiourea moieties and intermolecular N–H···S hydrogen bonds, which stabilize crystal packing .
- IR Spectroscopy : Confirms the presence of C=S (∼1250 cm⁻¹) and NO₂ (∼1520 cm⁻¹) stretches .
Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity in substitution or redox reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the thiourea sulfur, facilitating nucleophilic substitution (e.g., with amines or thiols). In redox reactions, the nitro group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or via chemical reductants like SnCl₂, altering biological activity . Computational studies (e.g., DFT) predict charge distribution, aiding in reaction site identification .
Advanced Research Questions
Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-π stacking) play in the supramolecular assembly of this compound?
- Methodological Answer : Hydrogen bonds (N–H···S, N–H···O) and π-π interactions between nitrophenyl groups dictate crystal packing. Graph-set analysis (e.g., Etter’s notation) reveals recurring motifs like R₂²(8) dimers in thioureas. These interactions influence solubility, melting points, and co-crystal formation with anions (e.g., Cl⁻, NO₃⁻) in sensor applications .
Q. How can computational methods (e.g., DFT, molecular docking) predict the anion-binding affinity and transport properties of this thiourea derivative?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify anion-binding sites (e.g., thiourea’s NH groups). Fukui indices predict sites for nucleophilic/electrophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., transmembrane proteins). For example, nitroaryl thioureas show affinity for chloride channels due to dipole-dipole interactions with pore residues .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Establish concentration-dependent effects. For instance, low doses may inhibit bacterial growth, while high doses induce apoptosis in mammalian cells .
- Mechanistic Profiling : Use gene expression analysis (RNA-seq) or proteomics to identify pathways affected. Thioureas often modulate ROS levels or inhibit enzymes like urease .
- Comparative SAR : Compare with analogs (e.g., 1-cyclopropyl-3-(3-nitrophenyl)thiourea) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
